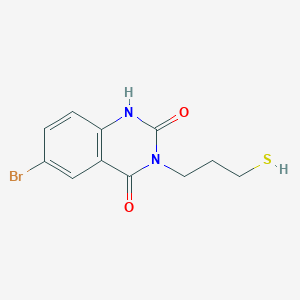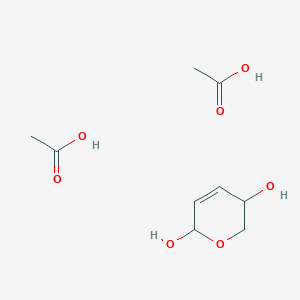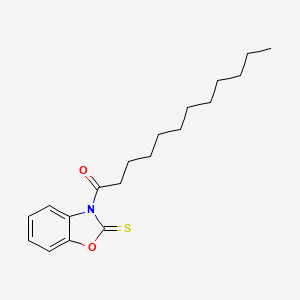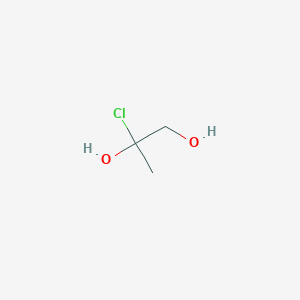![molecular formula C13H17Cl3OSi B14265946 Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane CAS No. 138454-54-3](/img/structure/B14265946.png)
Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane is a complex organosilicon compound characterized by its unique structure, which includes a trichlorosilane group attached to an ethyl chain with an undec-10-ene-6,8-diyn-1-yl ether
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane typically involves the reaction of trichlorosilane with an appropriate alkyne or alkene precursor. One common method is the hydrosilylation reaction, where trichlorosilane reacts with an alkyne or alkene in the presence of a catalyst, such as platinum or rhodium complexes, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the trichlorosilane group to silane or other derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, such as silicon-based polymers and nanocomposites.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules.
Nanotechnology: It is employed in the fabrication of nanostructures and as a precursor for silicon-based nanomaterials.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and biomedical devices.
Wirkmechanismus
The mechanism of action of Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane involves its ability to form stable bonds with various substrates through its reactive trichlorosilane group. This reactivity allows it to participate in a wide range of chemical transformations, making it a valuable reagent in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichlorosilane: A simpler compound with similar reactivity but lacking the complex ethyl chain.
Trimethylsilyl Compounds: These compounds have similar silicon-based reactivity but differ in their substituents.
Organosilicon Ethers: Compounds with similar ether linkages but different silicon-containing groups.
Uniqueness
Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane is unique due to its combination of a trichlorosilane group with a long-chain alkyne and alkene moiety. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
138454-54-3 |
|---|---|
Molekularformel |
C13H17Cl3OSi |
Molekulargewicht |
323.7 g/mol |
IUPAC-Name |
trichloro(2-undec-10-en-6,8-diynoxyethyl)silane |
InChI |
InChI=1S/C13H17Cl3OSi/c1-2-3-4-5-6-7-8-9-10-11-17-12-13-18(14,15)16/h2H,1,7-13H2 |
InChI-Schlüssel |
VTIMMHOMVNEHPB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC#CC#CCCCCCOCC[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


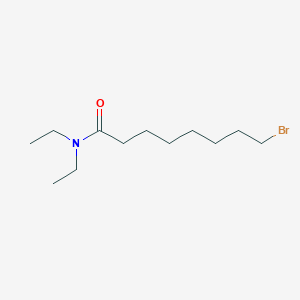


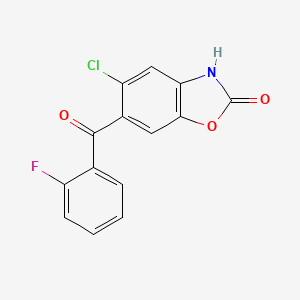

![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)
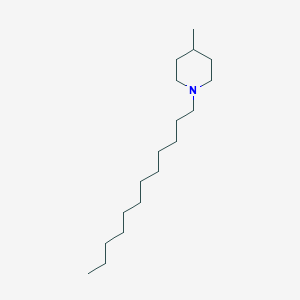

![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)
